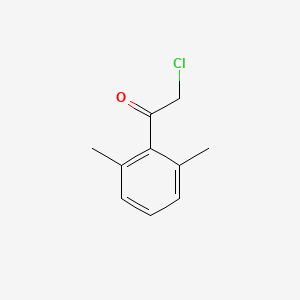

o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

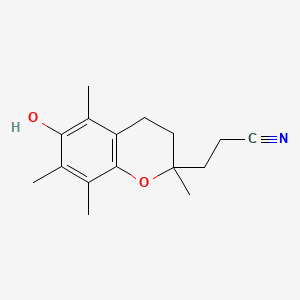

“o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane” is a type of urethane, which is a class of polymers widely used in various applications such as insulation foams, flexible foams, dampers in shoes for comfort, and coatings to protect wooden and metallic materials . It is characterized by the presence of a urethane linkage and can be easily synthesized through an addition reaction between alcohol and an isocyanate .

Synthesis Analysis

The synthesis of urethane involves basic diisocyanate polyaddition reactions . A functionality of at least 2 is required in both the starting materials to prepare polyurethane . The modifications in the structure of polyols or isocyanate can be easily performed using various chemical approaches that provide polyurethanes with a range of properties .Molecular Structure Analysis

Polyurethanes are characterized by the presence of a urethane linkage . They can be synthesized by using a polyol with a linear structure and high molecular weight with low functionality for an elastic polyurethane, or a polyol with aromatic groups in the structure, low molecular weight, and higher functionality for cross-linking for a rigid polyurethane .Chemical Reactions Analysis

Polyurethane was first developed through basic diisocyanate polyaddition reactions . The reaction and the general formula of polyurethane are given in Figure 1 of the reference . Polyurethanes are widely explored because of their facile synthesis that can be performed at room temperature and under mild conditions .Physical And Chemical Properties Analysis

Polyurethanes have improved the quality of modern life due to a large number of applications such as insulation foams in houses and buildings to control temperature, flexible foams in car seats and furniture, dampers in shoes for comfort, and coatings to protect wooden and metallic materials or simply to improve aesthetics, packing, and medical devices .Scientific Research Applications

Dentistry Applications : This compound is used in dentin adhesives. Adhesives containing a multifunctional methacrylate with urethane-linked groups showed better dynamic thermomechanical properties and water sorption relative to controls, enhancing durability in a moist environment like the mouth (Park et al., 2009).

Dental Composite Materials : Used in the preparation of dental composites, these compounds exhibit varying degrees of polymerization rates and conversion. For instance, N-(methacryloyloxyethyl-N’-diethoxymethylsilylpropyl)-urea showed a high polymerization rate, contributing to dental materials' mechanical properties (Buruiană et al., 2012).

Photopolymerization and Photoresists : These compounds are used in photopolymerization processes. Epoxy terpolymers containing oxime-urethane and benzophenone groups, for example, show increased photosensitivity when used in photoresists, crucial for pattern formation in electronics (Chae & Park, 2004).

Urethane Epoxy Acrylates in Coatings : Multi-functional urethane epoxy acrylates improve the hardness and thermal properties of resins, significant in coating applications on various substrates like polycarbonate (Liu et al., 2017).

Nanohybrid Materials : In the creation of optically functional di-urethanesil nanohybrids containing Eu3+ ions, these compounds play a role in forming a hybrid material with unique photoluminescence properties, useful in optical applications (Gonçalves et al., 2004).

3D Printing and Photocurable Thermosets : Urethane (meth)acrylates derived from acrylic polyhydroxy urethanes are tailored for use in 3D printing and coatings, indicating their versatility in modern manufacturing techniques (Buchheit et al., 2021).

Mechanism of Action

Target of Action

o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane is a type of urethane methacrylate oligomer . It is primarily used in the production of crosslinked organic/inorganic hybrid nanovehicles . These nanovehicles are often used in drug delivery applications . Therefore, the primary targets of this compound are the organic/inorganic materials that it helps to crosslink.

Mode of Action

The compound acts as a crosslinking agent, helping to form stable structures for drug delivery . It interacts with its targets through a process known as triethoxysilyl-/trimethoxysilyl functionality . This process involves the formation of strong covalent bonds between the organic and inorganic materials, creating a stable, crosslinked structure .

Biochemical Pathways

The crosslinked structures it helps to form can be used to deliver drugs that do interact with biochemical pathways .

Pharmacokinetics

For example, the crosslinked structures can enhance the stability and control the release of the drug, affecting its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The primary result of the compound’s action is the formation of stable, crosslinked organic/inorganic hybrid nanovehicles . These structures can enhance the stability of drug delivery systems, control the release of the drug, and potentially improve the drug’s efficacy .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the process of triethoxysilyl-/trimethoxysilyl functionality can be affected by the presence of water, as alkylsilanes react with hydroxyl groups . Additionally, the stability and efficacy of the crosslinked structures can be influenced by factors such as temperature and pH .

Future Directions

The future directions of urethane research could involve the development of environmentally friendly coatings with low volatile organic components (VOCs) content . The use of waste PET intermediates instead of dibasic acid and/or diol component will reduce raw material costs and also benefit the environment by re-evaluation of recycled PET .

Biochemical Analysis

Biochemical Properties

The biochemical properties of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane are largely determined by its urethane structure. The urethane reactions between a diisocyanate and an oligomeric polyol occur in the external phase, while the water-diisocyanate urea reactions occur at the oil–water interface . This compound interacts with various biomolecules, including enzymes and proteins, through these urethane bonds.

Cellular Effects

The cellular effects of this compound are primarily related to its role in the formation of polyurethane structures. Polyurethanes, including this compound, are known to present properties such as higher crystallinity, higher thermal stability, and increased fire resistance compared to polyether-based polyurethanes . They can also undergo hydrolysis when exposed to moisture and heat for a long time .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of urethane bonds. The urethane reactions between a diisocyanate and an oligomeric polyol occur in the external phase, while the water-diisocyanate urea reactions occur at the oil–water interface . This leads to the formation of linear macromolecular structures that contribute to the unique properties of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the polyurethane structures formed by this compound can undergo hydrolysis when exposed to moisture and heat for a long time . This can lead to changes in the properties of the compound and its effects on cellular function.

Properties

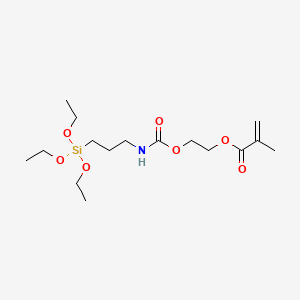

IUPAC Name |

2-(3-triethoxysilylpropylcarbamoyloxy)ethyl 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO7Si/c1-6-22-25(23-7-2,24-8-3)13-9-10-17-16(19)21-12-11-20-15(18)14(4)5/h4,6-13H2,1-3,5H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFXZOMNDOKZCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)OCCOC(=O)C(=C)C)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO7Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115396-93-5 |

Source

|

| Record name | O-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-7,8-diazaspiro[4.4]nonane](/img/structure/B570872.png)